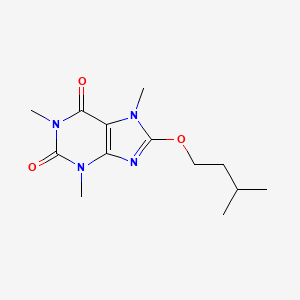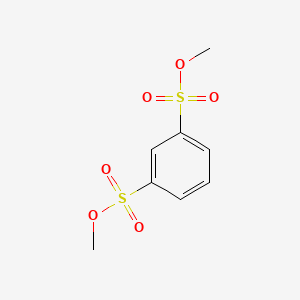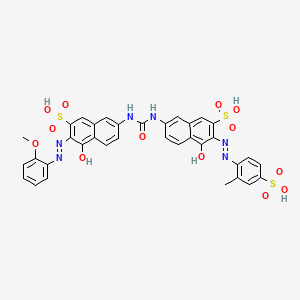
Direct Red 24 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Red 24 free acid is a synthetic azo dye, known for its vibrant red color. It is widely used in various industries, particularly in textiles, for dyeing cotton, wool, silk, and nylon. The compound is characterized by its complex molecular structure, which includes sulfonic acid groups that enhance its solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Direct Red 24 free acid typically involves the diazotization of aromatic amines followed by coupling with naphthols. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and quality of the dye .
Analyse Des Réactions Chimiques
Types of Reactions
Direct Red 24 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically involve the cleavage of the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various aromatic amines and substituted derivatives of the original dye, which can have different properties and applications .
Applications De Recherche Scientifique
Direct Red 24 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Mécanisme D'action
The mechanism of action of Direct Red 24 free acid involves its interaction with various molecular targets. The dye binds to specific sites on the substrate, such as cellulose fibers in textiles, through hydrogen bonding and van der Waals forces. This binding is facilitated by the flat shape and length of the dye molecules, which allow them to align alongside the fibers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Red 80
Comparison
Direct Red 24 free acid is unique due to its specific molecular structure, which includes multiple sulfonic acid groups that enhance its solubility and binding affinity. Compared to similar compounds, this compound offers brighter shades and better solubility, making it more effective for certain applications .
Propriétés
Numéro CAS |
25188-08-3 |
|---|---|
Formule moléculaire |
C35H28N6O13S3 |
Poids moléculaire |
836.8 g/mol |
Nom IUPAC |
4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C35H28N6O13S3/c1-18-13-23(55(45,46)47)9-12-26(18)38-40-31-29(56(48,49)50)16-19-14-21(7-10-24(19)33(31)42)36-35(44)37-22-8-11-25-20(15-22)17-30(57(51,52)53)32(34(25)43)41-39-27-5-3-4-6-28(27)54-2/h3-17,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53) |
Clé InChI |
RQOXTBNOVJMAHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


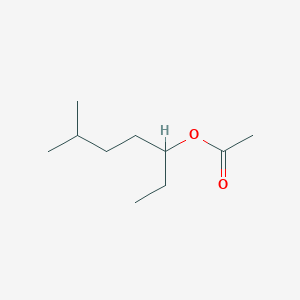
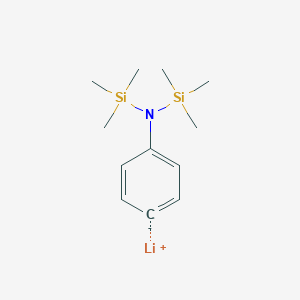
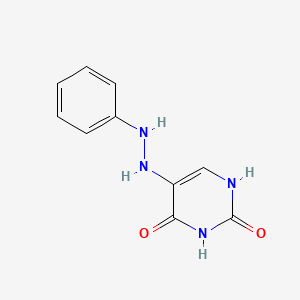
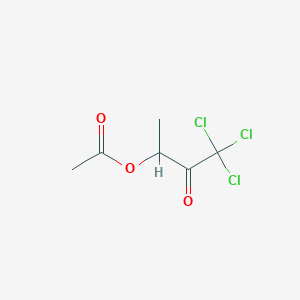
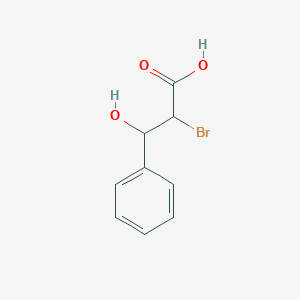

![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)

![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

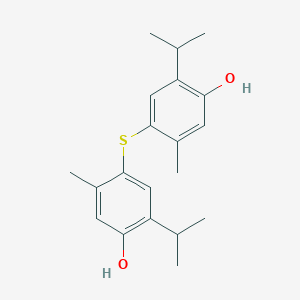
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
